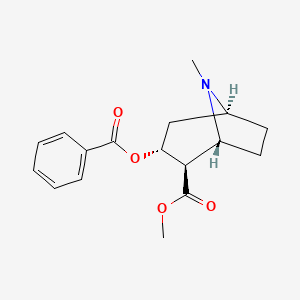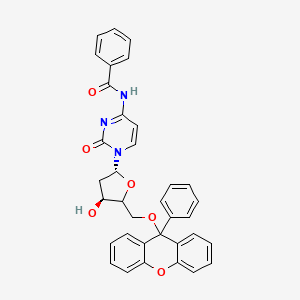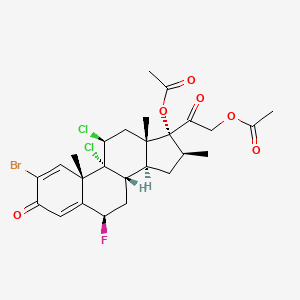
4-b-Laminaribiosylglucose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-beta-Laminaribiosylglucose is an oligosaccharide with the molecular formula C18H32O16. It is a complex carbohydrate composed of glucose units linked together. This compound is part of the broader class of oligosaccharides, which are carbohydrates made up of a small number of monosaccharide units. The structure of 4-beta-Laminaribiosylglucose includes multiple hydroxyl groups, making it highly soluble in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-beta-Laminaribiosylglucose typically involves the enzymatic or chemical glycosylation of glucose derivatives. One common method is the use of glycosyltransferases, which catalyze the transfer of glycosyl groups to specific acceptor molecules. The reaction conditions often require controlled pH and temperature to ensure the stability of the enzymes and the integrity of the product .
Industrial Production Methods
Industrial production of 4-beta-Laminaribiosylglucose may involve large-scale fermentation processes using genetically modified microorganisms that express the necessary glycosyltransferases. These microorganisms are cultured in bioreactors under optimized conditions to maximize yield and purity. The product is then extracted and purified using techniques such as chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4-beta-Laminaribiosylglucose undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acetic anhydride (Ac2O) and sulfuric acid (H2SO4) are used for esterification and etherification reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Esters and ethers.
Applications De Recherche Scientifique
4-beta-Laminaribiosylglucose has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex carbohydrates and glycosides.
Biology: Studied for its role in cell signaling and recognition processes.
Medicine: Investigated for its potential as a prebiotic, promoting the growth of beneficial gut bacteria.
Industry: Used in the production of bio-based materials and as a stabilizer in food products.
Mécanisme D'action
The mechanism of action of 4-beta-Laminaribiosylglucose involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for glycosyltransferases, facilitating the transfer of glycosyl groups to other molecules. This process is crucial in the synthesis of glycoproteins and glycolipids, which play essential roles in cell-cell communication and immune response .
Comparaison Avec Des Composés Similaires
4-beta-Laminaribiosylglucose is similar to other oligosaccharides such as lactulose and cellobiose. it is unique in its specific glycosidic linkages and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties.
Similar Compounds
Lactulose: A synthetic disaccharide used as a prebiotic and laxative.
Cellobiose: A disaccharide derived from cellulose, used in the study of cellulose degradation
Propriétés
Numéro CAS |
4467-70-3 |
|---|---|
Formule moléculaire |
C18H32O16 |
Poids moléculaire |
504.4 g/mol |
Nom IUPAC |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H32O16/c19-1-4-7(22)9(24)12(27)17(31-4)34-15-8(23)5(2-20)32-18(13(15)28)33-14-6(3-21)30-16(29)11(26)10(14)25/h4-29H,1-3H2/t4-,5-,6-,7-,8-,9+,10-,11-,12-,13-,14-,15+,16-,17+,18+/m1/s1 |
Clé InChI |
ODDPRQJTYDIWJU-YTJFHSSISA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O)O |
melting_point |
229 - 231 °C |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS']-](/img/structure/B13417799.png)


![[(5S,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] benzoate](/img/structure/B13417814.png)




![Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS']-](/img/structure/B13417850.png)




![(E)-N-methyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)prop-2-en-1-amine;hydrochloride](/img/structure/B13417878.png)
